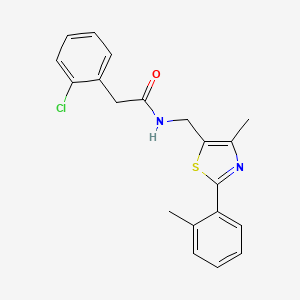

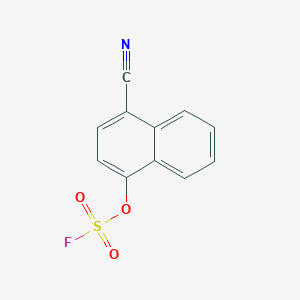

2-(2-chlorophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chlorophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide, also known as CM-272, is a novel small molecule that has been identified as a potential therapeutic agent for the treatment of cancer. This compound belongs to the thiazole family and has been synthesized using various methods.

Applications De Recherche Scientifique

Molecular Structure Analysis

The molecular structure and intermolecular interactions of related compounds have been a focal point of research. For instance, in a study conducted by Saravanan et al. (2016), the orientation of the chlorophenyl ring in relation to the thiazole ring was examined, revealing significant C—H⋯O intermolecular interactions that form zigzag chains in the crystal structure (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Photovoltaic Efficiency and Non-linear Optical Activity

Research into the photovoltaic efficiency and non-linear optical (NLO) activity of benzothiazolinone acetamide analogs, including compounds structurally similar to "2-(2-chlorophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide," has demonstrated their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, indicating their suitability for application in photovoltaic cells. Moreover, the compounds' NLO activity, essential for various optical and photonic applications, was also evaluated (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Antimicrobial and Anticancer Activities

Derivatives of acetamides have been synthesized and evaluated for their biological activities. For example, the synthesis of novel thiazolidinone and acetidinone derivatives demonstrated their antimicrobial activity against various micro-organisms, highlighting the potential of these compounds in developing new antibacterial agents. The structural modifications in these derivatives can lead to variations in their biological activity, providing a basis for further pharmacological studies (Mistry, Desai, & Intwala, 2009).

Corrosion Inhibition

Research into 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives has revealed their potential as corrosion inhibitors. These compounds were synthesized and evaluated for their efficiency in preventing corrosion in steel coupons in acidic and mineral oil mediums. The studies found that certain derivatives show promising inhibition efficiencies, suggesting their application in protecting metal surfaces against corrosion (Yıldırım & Cetin, 2008).

Neuroprotection and Therapeutic Applications

A novel anilidoquinoline derivative, structurally related to the compound of interest, was synthesized and evaluated for its efficacy in treating neurological conditions such as Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, highlighting its potential therapeutic application in viral neurological diseases (Ghosh et al., 2008).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2OS/c1-13-7-3-5-9-16(13)20-23-14(2)18(25-20)12-22-19(24)11-15-8-4-6-10-17(15)21/h3-10H,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNYDKJDYJPHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CC3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-difluorophenyl)methyl]-1H-pyrazole hydrochloride](/img/structure/B2751147.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2751148.png)

![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2751149.png)

![2-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanesulfonyl fluoride](/img/structure/B2751152.png)

![(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride](/img/structure/B2751159.png)

![N-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2751160.png)

![Ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751163.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)